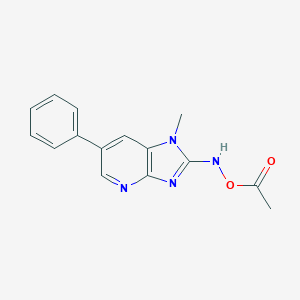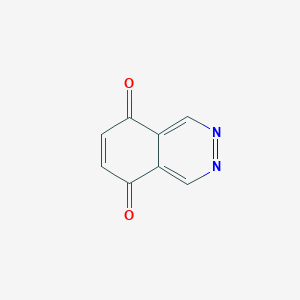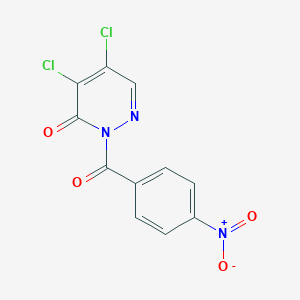![molecular formula C24H19N3 B136376 1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole CAS No. 150359-02-7](/img/structure/B136376.png)
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole, also known as Naphthylpyrrolidinylimidazole (NPYIM), is a synthetic compound that has been synthesized and studied for its potential pharmacological applications. This compound is a member of the imidazole class of compounds, which are known to have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of NPYIM is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in the regulation of inflammation, cell growth, and cell death.
Biochemical And Physiological Effects
NPYIM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. NPYIM has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. Additionally, NPYIM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
NPYIM has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. However, there are also some limitations to its use. NPYIM is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on NPYIM. One area of interest is the development of more stable analogs of NPYIM that retain its pharmacological properties but are less prone to degradation. Another area of interest is the investigation of the potential therapeutic applications of NPYIM in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of NPYIM and to identify its molecular targets.
Synthesis Methods
The synthesis of NPYIM involves the condensation of 2-naphthylamine, 4-phenyl-1H-pyrrole-3-carbaldehyde, and 1H-imidazole in the presence of a catalyst. This process results in the formation of a yellowish-orange crystalline solid, which is purified by recrystallization.
Scientific Research Applications
NPYIM has been extensively studied for its potential pharmacological applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. NPYIM has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
150359-02-7 |
|---|---|
Product Name |
1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole |
Molecular Formula |
C24H19N3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[naphthalen-2-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C24H19N3/c1-2-7-19(8-3-1)22-15-26-16-23(22)24(27-13-12-25-17-27)21-11-10-18-6-4-5-9-20(18)14-21/h1-17,24,26H |
InChI Key |
VMJGAPOOJSJRLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC4=CC=CC=C4C=C3)N5C=CN=C5 |
synonyms |
2-naphthyl-1H-imidazol-1-yl-4-phenyl-1-pyrrol-3-ylmethane 2-NIPPYM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



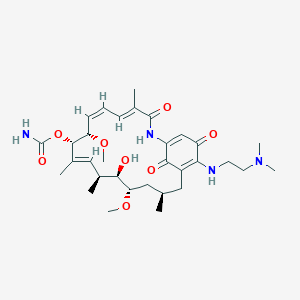

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)

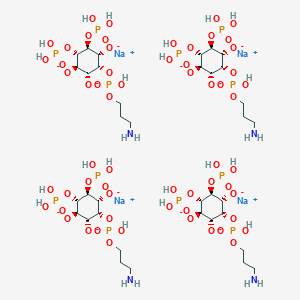
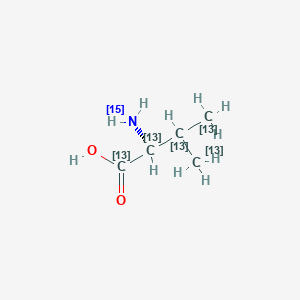
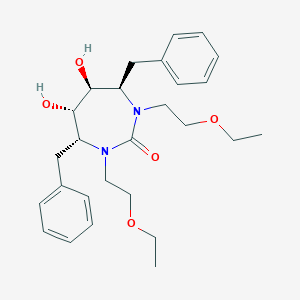
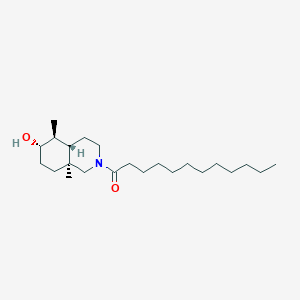
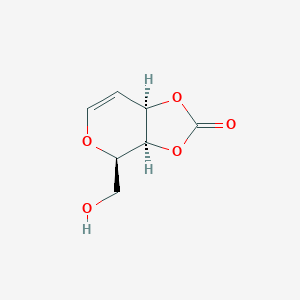
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)
